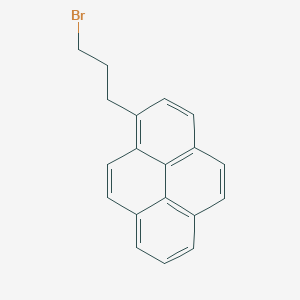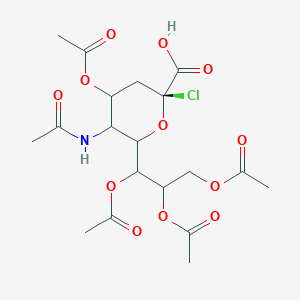![molecular formula C15H20O3 B14604325 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate CAS No. 59793-86-1](/img/structure/B14604325.png)
1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a phenyl group substituted with a 2,2-dimethylpropanoyl group and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate typically involves the esterification of 4-(2,2-dimethylpropanoyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 4-(2,2-dimethylpropanoyl)benzoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Hydrolysis: 4-(2,2-Dimethylpropanoyl)benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacking the phenyl and dimethylpropanoyl moieties.
Methyl benzoate: Another ester with a benzene ring but different substituents.
Isopropyl acetate: An ester with a similar structure but different alkyl groups.
Uniqueness: 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate is unique due to the presence of both the phenyl ring and the 2,2-dimethylpropanoyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it particularly useful in specific applications, such as the synthesis of complex organic molecules and the development of specialized fragrances.
Properties
CAS No. |
59793-86-1 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-[4-(2,2-dimethylpropanoyl)phenyl]ethyl acetate |
InChI |
InChI=1S/C15H20O3/c1-10(18-11(2)16)12-6-8-13(9-7-12)14(17)15(3,4)5/h6-10H,1-5H3 |
InChI Key |
XWLNYYMKPBLFSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C(C)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)
![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)









![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)

![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
